molecular formula C37H39N3O8S2 B561695 5-[2-(2-Methylprop-2-enoyloxy)ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate CAS No. 386229-75-0

5-[2-(2-Methylprop-2-enoyloxy)ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate

Cat. No. B561695
CAS RN: 386229-75-0
M. Wt: 717.852
InChI Key: GGIHEKLPCWRVCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-(2-Methylprop-2-enoyloxy)ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate, also known as 5-[2-(2-Methylprop-2-enoyloxy)ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate, is a useful research compound. Its molecular formula is C37H39N3O8S2 and its molecular weight is 717.852. The purity is usually 95%.
BenchChem offers high-quality 5-[2-(2-Methylprop-2-enoyloxy)ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[2-(2-Methylprop-2-enoyloxy)ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cellular Imaging

Texas Red-methacrylate is widely used in cellular imaging due to its bright red-fluorescent properties when excited by specific laser lines . It is often conjugated to antibodies and proteins, which allows for the visualization of cellular components under a microscope. The dye’s excitation is ideally suited to the 561 or 594 nm laser lines, making it a valuable tool for detailed cellular analysis.

Intracavitary Drug Delivery

The compound’s derivatives, such as gelatin methacrylate (GelMa) hydrogels, have been developed for intracavitary drug delivery applications . These hydrogels can be used to provide localized therapy for disorders like peritoneal or pleural malignancies, offering a sustained release of therapeutic payloads directly to the affected sites.

Fluorescence Microscopy

Fluorescence microscopy: utilizes Texas Red filters specifically designed to detect the dye’s emission . These filters enable precise imaging by isolating specific wavelengths emitted by the dye, improving the clarity and contrast of images, and facilitating the in-depth study of biological samples.

Photostability Enhancement

Texas Red-methacrylate is known for its low photobleaching rate , which is crucial for long-term imaging or when multiple scans are required . Its stability under the microscope allows researchers to conduct extended studies without significant loss of signal.

Multicolor Labeling

Due to its unique emission spectrum, Texas Red-methacrylate is excellent for multicolor labeling in conjunction with other fluorophores . It emits at approximately 615 nm, which is distinct from other dyes that emit in the green or blue spectrum, allowing for simultaneous use of multiple fluorescent probes.

Hydrogel Formation

Texas Red-methacrylate can be incorporated into hydrogel formulations for various biomedical applications . These hydrogels can be optimized for properties like gelling time, injectability, viscosity, elasticity, bio-adhesion, swelling-index, and biocompatibility, making them suitable for a wide range of therapeutic and diagnostic applications.

Mechanism of Action

Target of Action

Texas Red-Methacrylate, also known as Sulforhodamine 101 acid chloride, is primarily used in cellular imaging applications . It is commonly conjugated to antibodies and proteins, which serve as its primary targets . These targets play a crucial role in visualizing specific cellular components and genetic material in complex biological samples .

Mode of Action

The compound interacts with its targets (antibodies and proteins) through a process known as conjugation . This involves the formation of a covalent bond between the Texas Red-Methacrylate and the target molecule, enabling the compound to bind to specific antigens in the cell .

Biochemical Pathways

Once conjugated to its target, Texas Red-Methacrylate can be used to highlight specific sequences of DNA or RNA, acting as a molecular beacon . It can also be used in fluorescence microscopy applications, and in immunohistochemistry . This allows for the visualization of specific cellular components and the tracking of biochemical pathways within the cell .

Pharmacokinetics

The pharmacokinetic properties of Texas Red-Methacrylate are largely determined by its chemical structure. The compound is susceptible to hydrolysis and has low solubility in water, which may complicate its conjugation to some biomolecules . The sulfonyl chloride group of unreacted texas red molecules hydrolyses to sulfonate in water, making the molecule very water-soluble and easy to wash out selectively .

Result of Action

The result of Texas Red-Methacrylate’s action is the production of bright, red-fluorescent signals that can be detected under a microscope . These signals allow for the visualization of specific cellular components, such as the cytoskeleton, and the identification of specific genetic material within complex biological samples .

Action Environment

The action of Texas Red-Methacrylate can be influenced by various environmental factors. For instance, its photostability can be affected by the presence of buffer or antifade solutions . Additionally, the compound’s fluorescence detection can be environmentally insensitive, making it ideal for imaging and other applications requiring increased sensitivity .

properties

IUPAC Name

5-[2-(2-methylprop-2-enoyloxy)ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H39N3O8S2/c1-22(2)37(41)47-18-13-38-49(42,43)25-11-12-26(31(21-25)50(44,45)46)32-29-19-23-7-3-14-39-16-5-9-27(33(23)39)35(29)48-36-28-10-6-17-40-15-4-8-24(34(28)40)20-30(32)36/h11-12,19-21,38H,1,3-10,13-18H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGIHEKLPCWRVCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCNS(=O)(=O)C1=CC(=C(C=C1)C2=C3C=C4CCC[N+]5=C4C(=C3OC6=C2C=C7CCCN8C7=C6CCC8)CCC5)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H39N3O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858445
Record name 5-({2-[(2-Methylacryloyl)oxy]ethyl}sulfamoyl)-2-(2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-pyrido[3,2,1-ij]pyrido[1'',2'',3'':1',8']quinolino[6',5':5,6]pyrano[2,3-f]quinolin-4-ium-9-yl)benzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

717.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Texas Red-methacrylate

CAS RN

386229-75-0
Record name 5-({2-[(2-Methylacryloyl)oxy]ethyl}sulfamoyl)-2-(2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-pyrido[3,2,1-ij]pyrido[1'',2'',3'':1',8']quinolino[6',5':5,6]pyrano[2,3-f]quinolin-4-ium-9-yl)benzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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